Lipiarmycin a4
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Overview
Description
A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.
Scientific Research Applications
Inhibition of Drug-Resistant Mycobacterium tuberculosis
Lipiarmycin A4 exhibits potent inhibitory activity against multidrug-resistant strains of Mycobacterium tuberculosis (MTB). Its mechanism of action involves targeting the RNA polymerase of the bacteria, and it's noteworthy for its lack of cross-resistance with standard anti-TB drugs like rifampicin. Genetic studies indicate that mutations in the rpoB and rpoC genes of MTB confer resistance to lipiarmycin, highlighting its specific molecular targets within the bacterial RNA polymerase complex (Kurabachew et al., 2008).
Total Synthesis and Chemical Analysis
Significant efforts have been made in the chemical synthesis of lipiarmycin A4 and its analogs, providing a foundation for further pharmacological and structural-activity studies. These synthetic routes involve complex reactions such as ring-closing metathesis, vinylogous Mukaiyama aldol reactions, and Stille coupling, contributing to the understanding of its macrolide structure and potential for derivative development (Miyatake-Ondozabal et al., 2015).
Mechanism of Action on RNA Polymerase
Further elucidation of lipiarmycin A4's mechanism of action reveals its binding at the base of the RNA polymerase "clamp," trapping the enzyme in an open-clamp state. This inhibits the transcription process by preventing the promoter DNA from fitting into the catalytic site of the RNA polymerase, which is crucial for the initiation of RNA synthesis. Such insights are pivotal for the development of new antibiotics targeting bacterial transcription processes (Lin et al., 2018).
Co-identity with Other Antibiotics
Investigations into the chemical identity of lipiarmycin A4 have confirmed its co-identity with other antibiotics such as tiacumicin B and fidaxomicin. Through spectroscopic analysis and chemical degradation studies, researchers have established the identical nature of these compounds, which has implications for their clinical use and regulatory classification (Bedeschi et al., 2014).
Clinical Use and Antibacterial Spectrum
Lipiarmycin A4's clinical utility, particularly in treating Clostridium difficile infections, has been well-documented. Its narrow-spectrum antimicrobial activity against Gram-positive bacteria, coupled with minimal systemic absorption when administered orally, makes it a valuable agent in the therapeutic arsenal against specific bacterial infections (Gerber & Ackermann, 2008).
properties
Molecular Formula |
C51H72Cl2O18 |
---|---|
Molecular Weight |
1044 g/mol |
IUPAC Name |
[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C51H72Cl2O18/c1-13-30-21-25(5)32(55)17-15-14-16-31(22-65-50-44(64-12)41(60)43(29(9)66-50)68-48(63)34-27(7)35(52)38(57)36(53)37(34)56)47(62)67-33(28(8)54)19-18-24(4)20-26(6)42(30)69-49-40(59)39(58)45(51(10,11)71-49)70-46(61)23(2)3/h14-16,18,20-21,23,28-30,32-33,39-45,49-50,54-60H,13,17,19,22H2,1-12H3/b15-14+,24-18+,25-21+,26-20+,31-16+/t28?,29-,30?,32?,33?,39-,40+,41-,42?,43-,44+,45+,49-,50-/m1/s1 |
InChI Key |
TVNPCAPJKIVYOW-BSQOWXRLSA-N |
Isomeric SMILES |
CCC1/C=C(/C(C/C=C/C=C(/C(=O)OC(C/C=C(/C=C(/C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)C(C)O)\CO[C@H]3[C@H]([C@@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)C)O)OC)O)\C |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)C)O)OC)O)C |
synonyms |
fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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